3-Methoxy-2,6-dimethylbenzaldehyde
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Overview
Description
3-Methoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H12O2. It is a derivative of benzaldehyde, characterized by the presence of methoxy and dimethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2,6-dimethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 3,5-dimethylphenol using titanium tetrachloride and dichloromethyl methyl ether in dichloromethane. The reaction is carried out at -78°C for 30 minutes, followed by warming to 0°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: 3-Methoxy-2,6-dimethylbenzoic acid.
Reduction: 3-Methoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-2,6-dimethylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxy-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde
- 6-Ethyl-2,4-dihydroxy-3-methylbenzaldehyde
- 2,4-Dihydroxy-3,6-dimethylbenzaldehyde
Uniqueness
3-Methoxy-2,6-dimethylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and research applications.
Properties
IUPAC Name |
3-methoxy-2,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(12-3)8(2)9(7)6-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUPZNYHVCUOAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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